molecular formula C23H14O6 B14627320 4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate CAS No. 54107-62-9

4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate

Cat. No.: B14627320
CAS No.: 54107-62-9
M. Wt: 386.4 g/mol
InChI Key: XDPJNVXFHJMBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4H-chromene-5,7-diyl dibenzoate is a chemical compound with the molecular formula C23H14O6 and a molecular weight of 386.35 g/mol . It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4H-chromene-5,7-diyl dibenzoate typically involves the reaction of chromene derivatives with benzoic acid or its derivatives. One common method is the esterification of 4-Oxo-4H-chromene-5,7-diol with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide .

Industrial Production Methods

Industrial production of 4-Oxo-4H-chromene-5,7-diyl dibenzoate may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4H-chromene-5,7-diyl dibenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Oxo-4H-chromene-5,7-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cholinesterase, and can modulate oxidative stress pathways by scavenging free radicals . These interactions contribute to its biological activities and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4H-chromene-5,7-diyl dibenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

54107-62-9

Molecular Formula

C23H14O6

Molecular Weight

386.4 g/mol

IUPAC Name

(5-benzoyloxy-4-oxochromen-7-yl) benzoate

InChI

InChI=1S/C23H14O6/c24-18-11-12-27-19-13-17(28-22(25)15-7-3-1-4-8-15)14-20(21(18)19)29-23(26)16-9-5-2-6-10-16/h1-14H

InChI Key

XDPJNVXFHJMBFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C(=O)C=CO3)C(=C2)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.